Toluene-2,4,6-triyl triisocyanate

NCO equivalent weight isocyanate functionality formulation stoichiometry

Achieving high crosslink density with diisocyanates often requires excess mass and compromises thermal-mechanical performance. Toluene-2,4,6-triyl triisocyanate (TTI) solves this with three reactive -NCO groups on a compact aromatic core. - **Higher efficiency:** NCO content ≈58.6 wt%; equivalent weight ≈71.7 g/eq - lower mass needed vs. TDI or MDI. - **Performance-targeted:** Enables superior cohesive strength & heat resistance in structural adhesives and rigid foams (Bayer patent JPH06322067). - **Research-ready:** Low MW (215.17) symmetric core for dendrimer synthesis. Available in research quantities.

Molecular Formula C10H5N3O3
Molecular Weight 215.16 g/mol
CAS No. 7373-26-4
Cat. No. B12006136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameToluene-2,4,6-triyl triisocyanate
CAS7373-26-4
Molecular FormulaC10H5N3O3
Molecular Weight215.16 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1N=C=O)N=C=O)N=C=O
InChIInChI=1S/C10H5N3O3/c1-7-9(12-5-15)2-8(11-4-14)3-10(7)13-6-16/h2-3H,1H3
InChIKeyPFUKECZPRROVOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Toluene-2,4,6-triyl triisocyanate: Aromatic Trifunctional Isocyanate Overview


Toluene-2,4,6-triyl triisocyanate (TTI; 1,3,5-triisocyanato-2-methylbenzene; CAS 7373-26-4) is a low-molecular-weight (215.17 g/mol) aromatic triisocyanate featuring three isocyanate (–NCO) groups symmetrically positioned at the 2, 4, and 6 positions of a toluene ring . With a calculated density of 1.26 g/cm³ and a boiling point of ~328 °C at 760 mmHg [1], TTI belongs to the class of monomeric aromatic polyisocyanates and serves as a high-functionality crosslinker fundamentally distinct from the widely used toluene diisocyanate (TDI) by virtue of its third reactive isocyanate group .

Crosslinker Type Aromatic trifunctional isocyanate for high-crosslink-density polyurethane systems
Stoichiometric Efficiency Reported highest NCO content among commercial aromatic isocyanates supports lower loading per formulation
Cost Tier Aromatic cost structure supports trifunctional crosslinking without aliphatic price premium
Supply Context Potential alternative feedstock pathway via TNT valorization; commercial-scale availability to verify

Why TTI Cannot Be Substituted by Generic Diisocyanates or Aliphatic Triisocyanates


Isocyanates are not interchangeable commodities. The number of –NCO groups per molecule (functionality), the aromatic versus aliphatic character of the core, and the NCO equivalent weight collectively dictate crosslink density, thermal-mechanical profile, reactivity kinetics, and cost [1]. Substituting TTI (functionality = 3) with a diisocyanate such as TDI or MDI (functionality = 2) fundamentally reduces the achievable crosslink density; conversely, substituting with an aliphatic triisocyanate such as HDI trimer or TAN-triisocyanate (TTI-aliphatic) yields a markedly different balance of modulus, elongation, and UV stability [2]. The quantitative evidence below demonstrates that TTI occupies a distinct performance–cost niche that cannot be replicated by simply selecting any aromatic isocyanate or any triisocyanate.

TTI (This Product) Trifunctional (f=3) aromatic core; reported high crosslink density and modulus potential
TDI / MDI (Diisocyanates) Lower functionality (f=2) reduces achievable crosslink density; mechanical-thermal profile may differ
TTI (This Product) Aromatic core contributes chain rigidity; aromatic cost tier applies
Aliphatic Triisocyanates Flexible aliphatic backbone yields different modulus-elongation balance; 3-4× higher cost per kg reported
Similar CAS or isocyanate class membership does not guarantee interchangeable crosslink density, thermal-mechanical profile, or cost structure. Validate through stoichiometric calculation and cured-property screening.

TTI: Quantitative Differentiation Evidence for Scientific Selection


NCO Content and Equivalent Weight Advantage Over TDI, MDI, and Desmodur RE

Toluene-2,4,6-triyl triisocyanate (TTI) delivers the highest theoretical NCO content (≈58.6 wt%) and the lowest NCO equivalent weight (≈71.7 g/eq) among commercially relevant aromatic isocyanates. This represents a 21% higher NCO content than TDI (≈48.3 wt%; 87.1 g/eq), a 74% higher NCO content than monomeric MDI (≈33.6 wt%; 125.1 g/eq), and a 71% higher NCO content than pure triphenylmethane-4,4′,4″-triisocyanate (≈34.3 wt%; 122.5 g/eq)—the latter being the active component of Desmodur RE, which as supplied at 27% solids in ethyl acetate carries only 9.3 ± 0.2 wt% NCO [1]. For procurement, higher NCO content per unit mass translates directly to reduced isocyanate loading to achieve a target NCO:OH stoichiometric ratio, lowering per-kg formulated cost and minimizing the volumetric contribution of the crosslinker in solvent-free or high-solids systems [2].

NCO Content & Eq. Wt.
Head-to-head
≈58.6 wt% NCO; 71.7 g/eq
vs TDI: +21% NCO; vs MDI: +74%; vs Desmodur RE (supplied): +530%
Supports lower crosslinker loading per stoichiometric target; reduces formulated volume contribution
Calculated from structure; Desmodur RE value per manufacturer TDS
NCO equivalent weight isocyanate functionality formulation stoichiometry polyurethane crosslinking

Tri- vs. Di-Functionality: Crosslink Density and Mechanical Property Differentiation

In a systematic study of soy-based polyurethanes cured with different isocyanate types, aromatic triisocyanates (the class encompassing TTI) imparted the highest density, glass transition temperature (Tg), elastic modulus, and tensile strength among all isocyanate classes tested, while exhibiting the lowest elongation at break, swelling in toluene, and impact resistance [1]. Aliphatic triisocyanates and diisocyanates produced rubbery materials with the highest elongation at break and swelling but the lowest tensile strength. Polyurethanes derived from aromatic and cycloaliphatic diisocyanates (including TDI-based systems) displayed intermediate properties between these two extremes [1]. Separately, in hydroxyl-terminated polyether (HTPE) cure studies, the aliphatic triisocyanate N100 produced higher crosslink density (XLD) and tensile strength than TDI-based cure, though TDI curing was faster and more complete [2]. The aromatic triisocyanate TTI, by combining trifunctionality with an aromatic core, is expected to simultaneously elevate crosslink density (via the third NCO group) and chain rigidity (via the aromatic ring), a dual mechanism not available to either aliphatic triisocyanates or aromatic diisocyanates [3].

Tri- vs Di-Functionality
Class-level
Aromatic triisocyanates: highest reported Tg, modulus, tensile strength in tested soy-polyol systems
Aliphatic triisocyanates & diisocyanates: highest elongation; aromatic diisocyanates: intermediate
Reported mechanical-property envelope reflects combined trifunctionality and aromatic rigidity
Class-level inference from soy-based PU study (Javni et al., 2003); TTI-specific values to verify
crosslink density polyurethane elastomer tensile strength glass transition temperature functionality

Adhesive Heat Resistance and Crosslinking Efficiency of TTI Adducts

A Bayer AG patent (JPH06322067, 1994) explicitly claims that reacting 2,4,6-triisocyanatotoluene (A) with a selected polyol (B) having an OH value of 56–1,867 and an average functionality of 1.2–2.2 yields a crosslinking agent for polymeric adhesives with improved adhesiveness and heat resistance [1]. The process specifies that 2.95–2.00 isocyanate groups of component A correspond to 1 OH group of component B, reacted at 10–100 °C in an inert organic solvent, to produce a crosslinking agent with a residual free 2,4,6-triisocyanatotoluene content of ≤1 wt% and a viscosity of 3–1,000 mPa·s at 25 °C [1]. This low residual monomer content (≤1%) is a critical differentiator for occupational health compliance compared with formulations based on more volatile diisocyanates, where reducing free monomer below 0.1% often requires complex and costly stripping technologies [2]. No equivalent claim of improved adhesiveness and heat resistance was made for TDI- or MDI-based adducts in this patent, positioning the TTI-polyol adduct as a purpose-built solution for high-temperature adhesive applications.

Adhesive Heat Resistance
Head-to-head
TTI-polyol adduct: reported improved adhesiveness and heat resistance; residual monomer ≤1 wt%
No equivalent heat-resistance claim for TDI- or MDI-based adducts in same patent family
Supports adhesive heat-resistance screening context; low free-monomer profile noted
Bayer AG patent JPH06322067; quantitative heat-resistance values not disclosed
polymeric adhesive heat resistance crosslinking agent polyurethane adhesive adhesion strength

Cost Position: Aromatic TTI vs. Aliphatic Triisocyanates

Industry pricing data indicate that aromatic isocyanates are typically 3–4 times less expensive than aliphatic isocyanates on a per-kilogram basis [1]. This cost differential applies across the polyisocyanate product spectrum: aromatic prepolymers, aromatic diisocyanates (TDI, MDI), and aromatic triisocyanates are consistently less expensive than their aliphatic counterparts (HDI, IPDI, HDI trimer, TAN-triisocyanate) [1]. TTI, as an aromatic triisocyanate, occupies a unique procurement position: it delivers the high crosslink density of a trifunctional isocyanate at the cost structure of an aromatic raw material, avoiding the significant price premium associated with aliphatic triisocyanates [2]. The cost advantage is particularly relevant for applications where UV stability and non-yellowing are not primary requirements (e.g., structural adhesives, rigid foams, under-the-hood coatings, and interior applications), enabling formulators to achieve triisocyanate-level crosslink density without the aliphatic price penalty [3].

Cost Position
Class-level
Aromatic isocyanates: reported 3–4× lower cost per kg vs aliphatic isocyanates
TTI positioned within aromatic cost tier; aliphatic triisocyanates carry significant price premium
Reported aromatic cost-tier context for trifunctional crosslinking where UV stability is non-critical
Industry-level pricing comparison (TRiiSO); application-specific cost-performance review required
isocyanate cost aromatic vs aliphatic procurement economics crosslinker selection

Synthesis Feedstock Distinction: TTI Derivable from TNT

Unlike TDI and MDI, which are exclusively manufactured via phosgenation of petroleum-derived diamines, 2,4,6-triisocyanatotoluene (TTI) can be synthesized from 2,4,6-trinitrotoluene (TNT) through catalytic hydrogenation to triaminotoluene followed by phosgenation [1]. A 2020 patent (CN112125826A, Beijing Institute of Technology) describes a method using nitrogen-doped porous carbon-supported palladium catalysts to achieve this conversion, addressing the historical bottleneck of expensive, non-recyclable catalysts [1]. While TNT-derived TTI is not yet commercialized at scale, the existence of this pathway creates a strategically distinct supply chain option: TNT is a widely available energetic material with established large-scale production infrastructure, and its conversion to TTI represents a high-value-added civilian application for surplus or demilitarized TNT [2]. This contrasts with Desmodur RE (triphenylmethane triisocyanate), which requires a complex multi-step synthesis to build the triphenylmethane core, and with aliphatic triisocyanates, which depend on hydrogenated intermediates [3]. For procurement strategists evaluating long-term supply security, the TNT-to-TTI route offers a feedstock diversification argument not available for any other commercial aromatic triisocyanate.

Synthesis Feedstock
Supporting
TNT-to-TTI route: catalytic hydrogenation to triaminotoluene then phosgenation
Patent-stage technology (CN112125826A, 2020); not yet commercialized at scale
Reported alternative feedstock pathway distinct from petroleum-derived TDI/MDI supply chains
Commercial viability depends on catalyst cost and process scale-up
TNT valorization alternative feedstock triisocyanate synthesis supply chain diversification

Hazard and Regulatory Profile: Inhalation Toxicity and Sensitization

According to its GHS classification, toluene-2,4,6-triyl triisocyanate carries several hazard statements that distinguish it from less stringently classified isocyanates: H330 (fatal if inhaled—Acute Toxicity Category 1), H334 (may cause allergy or asthma symptoms or breathing difficulties if inhaled—Respiratory Sensitization Category 1), H315 (causes skin irritation—Category 2), H319 (causes serious eye irritation—Category 2A), H335 (may cause respiratory irritation—Category 3), H351 (suspected of causing cancer—Category 2), and H412 (harmful to aquatic life with long-lasting effects—Chronic Category 3) . While TDI also carries H330, H334, H315, H319, H335, and H351, the additional aquatic toxicity classification (H412) for TTI may impose incremental environmental handling and disposal requirements . For procurement decisions, these classifications mandate engineering controls (ventilation, respiratory protection per P284), specialized storage (locked, ventilated, 2–8 °C per supplier recommendation [1]), and hazardous-material shipping compliance, which may increase total cost of ownership relative to less hazardous alternatives.

GHS Hazard Profile
Supporting
H330 (fatal if inhaled), H334 (respiratory sensitizer), H351 (suspected carcinogen), H412 (aquatic chronic)
Comparable to TDI; additional H412 aquatic toxicity classification noted
GHS profile context for engineering controls, PPE, and hazardous-material shipping planning
Per ChemSrc MSDS; storage at 2–8 °C per supplier recommendation
GHS classification inhalation toxicity respiratory sensitization occupational health procurement safety

Procurement-Relevant Application Scenarios for TTI


High-Crosslink-Density Structural Adhesives Requiring Heat Resistance

Formulators developing structural adhesives for applications demanding both high crosslink density and sustained heat resistance (e.g., automotive structural bonding, aerospace interior assembly, industrial lamination) should evaluate TTI-based crosslinkers. The Bayer patent (JPH06322067) explicitly claims improved adhesiveness and heat resistance for 2,4,6-triisocyanatotoluene-polyol adducts, with residual free monomer controlled to ≤1 wt% [1]. In this scenario, TTI's trifunctionality provides the crosslink density foundation for cohesive strength and thermal stability, while its aromatic core contributes rigidity. The alternative—using an aliphatic triisocyanate—would provide comparable crosslink density but at 3–4× the raw material cost [2] and with reduced modulus due to the flexible aliphatic backbone [3], making TTI the cost-effective choice when UV stability is secondary to mechanical-thermal performance.

High-Solids and Solvent-Free Coatings Minimizing Isocyanate Loading

In high-solids or solvent-free coating formulations, minimizing the volumetric contribution of the crosslinker is essential to meet VOC regulations and application viscosity targets. TTI's NCO content of ≈58.6 wt% and equivalent weight of ≈71.7 g/eq mean that less mass of crosslinker is required to achieve a given NCO:OH stoichiometric ratio compared with TDI (≈48.3 wt% NCO), MDI (≈33.6 wt% NCO), or Desmodur RE in its supplied solution form (9.3 wt% NCO) [4]. This directly enables higher solids content at application viscosity, a formulation advantage recognized in the broader polyisocyanate patent literature [5]. Procurement teams supporting coating formulators should benchmark TTI against these alternatives on a 'cost per equivalent of NCO delivered' basis rather than on a simple per-kilogram price comparison.

Rigid Foams for Thermal Insulation with High Compressive Strength

TTI's high functionality (f = 3) and aromatic core increase foam crosslink density, thereby improving compressive strength and dimensional stability at elevated temperatures relative to foams based on diisocyanates (TDI, MDI) . The class-level evidence from Javni et al. (2003) confirms that aromatic triisocyanates as a class deliver the highest density, modulus, and tensile strength in polyurethane systems [3]. For rigid foam insulation in construction, refrigeration, and industrial pipe insulation—where compressive load-bearing and thermal dimensional stability are performance-critical and UV exposure is absent—TTI-based formulations offer a quantifiable performance upgrade over TDI or MDI systems without incurring the cost penalty of aliphatic triisocyanates.

Dendrimer and Hyperbranched Polymer Synthesis with Compact Aromatic Core

In academic and industrial research on dendrimers, star polymers, and highly branched macromolecular architectures, TTI serves as a compact, symmetric trifunctional core molecule (C₂ᵥ symmetry, three equivalent NCO groups at the 2, 4, and 6 positions) . Its low molecular weight (215.17 g/mol) minimizes the core's contribution to the overall macromolecular hydrodynamic volume while providing three chemically equivalent reactive sites for divergent growth. This is structurally distinct from the larger, triphenylmethane-based triisocyanate core of Desmodur RE (MW 367.36 g/mol) and from the flexible aliphatic cores of HDI trimer or TAN-triisocyanate. For research procurement, TTI's combination of low MW, aromatic rigidity, and symmetric trifunctionality makes it the preferred building block when a compact, rigid core is desired—a specification that neither diisocyanates nor commercially dominant aliphatic triisocyanates can fulfill.

Application
Selection Property
Validation Focus
High-crosslink-density structural adhesives
Trifunctional aromatic crosslinker; reported heat-resistance patent context
Adhesive cohesive strength and thermal stability screening
High-solids and solvent-free coatings
Highest reported NCO content minimizes crosslinker loading per stoichiometric target
VOC compliance and application viscosity at target solids content
Rigid foam thermal insulation
Trifunctionality and aromatic core for reported high compressive strength and dimensional stability
Compressive modulus and thermal dimensional stability at service temperature
Dendrimer and hyperbranched polymer synthesis
Compact symmetric trifunctional aromatic core; low molecular weight (215.17 g/mol)
Core contribution to hydrodynamic volume and branching architecture
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